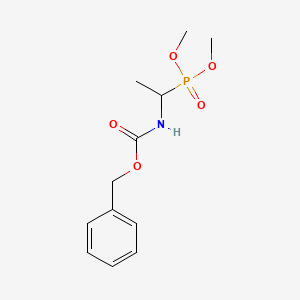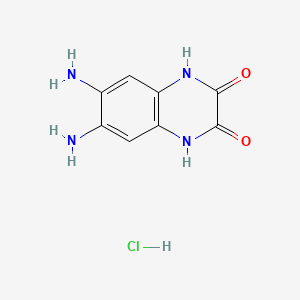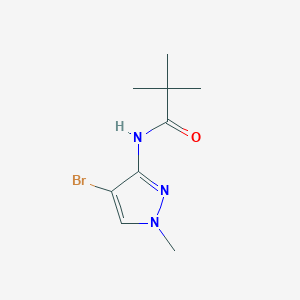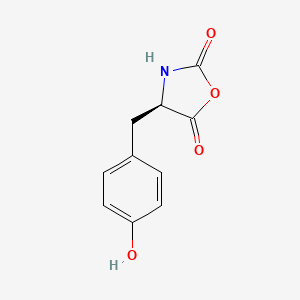
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is a complex organic compound with the molecular formula C20H24N2O2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an amino acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpyrrolidine, which is then subjected to a series of reactions to introduce the benzyl and amino acetic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and pyrrolidine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzylpyrrolidine-3-carboxylic acid
- 2-(Benzylamino)acetic acid
- 1-Benzyl-3-pyrrolidinylacetic acid
Uniqueness
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of benzyl, pyrrolidine, and amino acetic acid groups makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[benzyl-(1-benzylpyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)16-22(14-18-9-5-2-6-10-18)19-11-12-21(15-19)13-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,24) |
Clave InChI |
FUQOQTVKLAIZSW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N(CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)



![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)




